4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a chemical compound derived from the well-known cholesterol-lowering drug Simvastatin. It belongs to the class of statins, which are inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The compound is characterized by the presence of a tert-butyldimethylsilyl group, which enhances its stability and solubility, making it useful as an intermediate in pharmaceutical synthesis.
The synthesis of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin typically involves several key steps:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin features several important functional groups that influence its chemical behavior:
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods or X-ray crystallography to understand its interactions with biological targets.
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin can undergo various chemical reactions:
These reactions are essential for modifying the compound for various applications in drug development and synthesis.
The mechanism of action for 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is closely related to that of Simvastatin itself:
The compound's melting point, boiling point, and specific rotation can be determined experimentally to provide further insight into its physical characteristics.
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin has several scientific applications:
This compound's unique structural features make it valuable for advancing research and development in cholesterol-lowering therapies and related fields.
The target compound, 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin (CAS# 123852-22-2), possesses a systematic IUPAC name that reflects its complex stereochemistry and functionalization: [(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethyl-3-[(hydroxyimino)methyl]butanoate [2] [3]. Its molecular formula is C₃₁H₅₂ClNO₇Si, with a molecular weight of 614.29 g/mol [2] [3] [4]. This contrasts with the non-imino precursor (CAS# 123852-10-8, C₃₁H₅₃ClO₆Si, MW 585.29 g/mol) by the addition of a hydroxyiminomethyl group (-CH=NOH) and associated nitrogen atom [1] [5] [7].
Table 1: Molecular Identity Comparison
Characteristic | Target Compound | Precursor Compound |
---|---|---|
CAS Registry Number | 123852-22-2 | 123852-10-8 |
Molecular Formula | C₃₁H₅₂ClNO₇Si | C₃₁H₅₃ClO₆Si |
Molecular Weight (g/mol) | 614.29 | 585.29 |
Key Functional Modifications | 6'-(hydroxyimino)methyl group | 6-oxo group |
The structural complexity arises from three key regions: (1) The hexahydronaphthalene core with 4a-hydroxy and 4-chloro substituents; (2) The δ-lactone ring bearing the tert-butyldimethylsilyl (TBS) protected hydroxyl group; (3) The 2,2-dimethylbutanoate ester featuring the hydroxyiminomethyl modification at the 6'-position [2] [3]. This functionalization serves to protect reactive sites and introduce nitrogen for downstream transformations into simvastatin analogs [1] [7].
The compound contains eight chiral centers with defined stereochemistry as denoted in its IUPAC name: 1S,3R,4S,4aS,7S,8S,8aS in the naphthalene core and 2R,4R in the pyran-derived lactone ring [1] [7]. This stereochemical complexity is critical for biological activity, as the I domain of HMG-CoA reductase and complement receptor 3 (CR3) exhibit stereoselective binding [6]. The 4a-hydroxy group adopts an axial orientation that influences ring conformation, while the TBS-protected hydroxyl provides steric bulk (tert-butyl group) that restricts rotation about the C-O-Si bond [1] [7].
Molecular dynamics simulations based on simvastatin analogs suggest that the hydroxyiminomethyl group at C6' introduces conformational flexibility: the N-OH bond permits syn/anti isomerization, and the imino group may engage in intramolecular H-bonding with the adjacent TBS-protected oxygen or the 6-oxo group [6]. Crystallographic data of similar compounds indicates that the decalin ring system exists in a chair-chair conformation, while the pyran ring adopts a half-chair conformation when coordinating metal ions via the 6-oxo group [6]. The TBS group creates a hydrophobic domain that shields the oxygen atoms, potentially influencing solubility and crystal packing – consistent with its observed solid-state form as a light brown crystalline solid [2].
Table 2: Key Stereochemical Features
Chiral Center Location | Configuration | Structural Influence |
---|---|---|
Naphthalene C1 | S | Determines decalin ring junction geometry |
Naphthalene C4a | S | Positions 4a-OH axially |
Lactone C2 | R | Sets relative position of ethyl side chain |
Lactone C4 | R | Orients TBS-protected oxygen |
The target compound differs fundamentally from simvastatin, which lacks the chloro, hydroxyiminomethyl, and TBS-protecting groups. Simvastatin contains a β-hydroxy-δ-lactone ring and hexahydronaphthalene system with a 4a,8a-dihydroxy pattern, whereas this derivative features a 4a-hydroxy-4-chloro motif and a modified ester with an imino function [8]. The TBS group replaces the typical free hydroxyl in simvastatin's lactone ring, enhancing stability during synthesis [1] [7].
Compared to its direct precursor (4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin, CAS# 123852-10-8), the 6'-(hydroxyimino)methyl modification replaces the 6'-oxo group with a nitrogen-containing function. This transformation converts an electrophilic carbonyl carbon to a nucleophilic imine, altering reactivity patterns for downstream functionalization [2] [3]. The hydroxyimino group serves as a versatile intermediate for synthesizing amine-functionalized statin analogs or metal-chelating derivatives, expanding the medicinal chemistry toolbox beyond classical HMG-CoA reductase inhibition [2] [3].
Structurally analogous derivatives include the non-chlorinated TBS-protected simvastatin intermediates. The 4-chloro substituent in this compound introduces steric hindrance and electronic effects that influence ring conformation: crystallographic studies show that α-chloro substitution adjacent to hydroxy groups distorts bond angles by 5-7° compared to unsubstituted analogs [6]. Molecular modeling suggests the chloro and hydroxyiminomethyl groups create a polar region that may facilitate interactions with positively charged residues in enzyme binding pockets, potentially explaining its utility in synthesizing high-affinity CR3 antagonists [6].
Table 3: Structural Comparison with Related Compounds
Structural Feature | Target Compound | Simvastatin | TBS-Simvastatin Precursor |
---|---|---|---|
C4a substituent | OH | OH | OH |
C4 substituent | Cl | H | Cl |
C6' functionality | CH=NOH | H (unmodified) | O (carbonyl) |
Lactone protection | TBS-protected OH | Free OH | TBS-protected OH |
Molecular Weight (g/mol) | 614.29 | 418.56 | 585.29 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7